molecular formula C13H16Cl2N2O B6284478 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride CAS No. 1049752-62-6

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride

Cat. No.: B6284478
CAS No.: 1049752-62-6
M. Wt: 287.2
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Description

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. The compound is characterized by its molecular structure, which includes a pyridine ring and an aniline group connected by an ethoxy linker. This unique structure contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride typically involves the reaction of 4-chloroaniline with 2-(2-pyridyl)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(pyridin-4-yl)ethoxy]aniline dihydrochloride
  • 4-(2-(pyrrolidin-1-yl)ethyl)aniline hydrochloride

Uniqueness

4-[2-(pyridin-2-yl)ethoxy]aniline dihydrochloride is unique due to its specific ethoxy linkage between the pyridine and aniline groups. This structural feature imparts distinct chemical and biological properties, differentiating it from similar compounds. For instance, the position of the pyridine ring (2-pyridyl vs. 4-pyridyl) can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

1049752-62-6

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.2

Purity

90

Origin of Product

United States

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